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Abstract
Gentisyl alcohol, a dihydroxybenzyl alcohol derivative, is a polyketide fungal metabolite with a

growing body of research highlighting its diverse and potent biological activities. Produced by a

range of fungal species, primarily within the genera Penicillium, Aspergillus, and Phoma, this

compound has demonstrated significant antioxidant, anti-inflammatory, anticancer, antimalarial,

and antifungal properties. Its mechanisms of action, particularly the inhibition of key signaling

pathways such as the PI3K/AKT pathway in cancer cells, make it a compound of considerable

interest for drug discovery and development. This technical guide provides a comprehensive

overview of gentisyl alcohol, consolidating current knowledge on its biosynthesis, producing

organisms, physicochemical properties, and biological activities. Detailed experimental

protocols for its extraction, purification, characterization, and bioactivity assessment are

provided, alongside a summary of quantitative data and visual representations of its

biosynthetic pathway and mechanism of action.

Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of

biological activities.[1][2] Among these, phenolic compounds represent a significant class of

molecules with therapeutic potential. Gentisyl alcohol, with the IUPAC name 2-

(hydroxymethyl)benzene-1,4-diol, is an aromatic primary alcohol that has been identified as a

metabolite of several fungal species.[3] Its structure, featuring a hydroquinone ring with a
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hydroxymethyl substituent, is key to its biological functions, including its capacity as an

antioxidant and an inhibitor of various cellular processes.[3][4] This guide aims to provide an in-

depth technical resource for researchers and professionals engaged in natural product

chemistry, mycology, and drug development, focusing on the core scientific and technical data

surrounding gentisyl alcohol as a fungal metabolite.

Physicochemical and Spectroscopic Data
Gentisyl alcohol is a white to pale yellow solid, typically appearing as needles when

crystallized from chloroform.[5] It is freely soluble in water, alcohol, and ether.[5] A

comprehensive summary of its physicochemical and spectroscopic properties is presented in

the tables below.

Table 1: Physicochemical Properties of Gentisyl Alcohol
Property Value Reference(s)

Molecular Formula C₇H₈O₃ [3][5]

Molecular Weight 140.14 g/mol [3][5]

CAS Number 495-08-9 [3][5]

IUPAC Name
2-(hydroxymethyl)benzene-

1,4-diol
[3]

Synonyms
2,5-Dihydroxybenzyl alcohol,

Salirepol
[3][5]

Melting Point 100 °C [5]

Appearance
Clusters of needles from

chloroform
[5]

Solubility

Freely soluble in water,

alcohol, ether; slightly soluble

in benzene, chloroform;

insoluble in petroleum ether

[5]

Table 2: Spectroscopic Data of Gentisyl Alcohol
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Spectroscopy Type Key Data Reference(s)

¹H NMR

Signals at ~4.79 ppm (doublet,

hydroxymethyl protons) and in

the aromatic region (~6.74

ppm, doublet) provide

characteristic patterns for

identification.

[4]

¹³C NMR

Quaternary aromatic carbons

appear at ~150.02 ppm (C-2),

~149.54 ppm (C-4), and

~130.02 ppm (C-1). The

hydroxymethyl carbon

resonates at ~60.02 ppm.

[4]

Mass Spectrometry (MS)

The molecular ion peak

appears at m/z 140. A base

peak is typically observed at

m/z 108, corresponding to the

loss of the hydroxymethyl

group.

[4]

Fungal Production of Gentisyl Alcohol
Gentisyl alcohol has been isolated from a variety of fungal species, indicating its widespread

occurrence within the fungal kingdom. Its production is often associated with specific culture

conditions, and yields can vary significantly between species and strains.

Producing Fungal Species
Several fungal species have been identified as producers of gentisyl alcohol and its

derivatives. These include:

Penicilliumspecies: Notably, Penicillium patulum was one of the first species from which

gentisyl alcohol was isolated.[5][6] Marine-derived Penicillium terrestre has also been

shown to produce a variety of new gentisyl alcohol derivatives.[7] Other producing species

include Penicillium pedernalense.[8]
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Aspergillusspecies:Aspergillus assiutensis has been identified as a producer of this

metabolite.[8]

Phomaspecies: The endophytic fungus Phoma herbarum, isolated from turmeric (Curcuma

longa), has been shown to produce gentisyl alcohol.[9][10]

Hypomyces pseudocorticiicola: This Japanese fungus has also been found to produce

gentisyl alcohol.[8]

Biosynthesis of Gentisyl Alcohol in Fungi
The biosynthesis of gentisyl alcohol in fungi is linked to the patulin biosynthetic pathway,

branching off from the intermediate 6-methylsalicylic acid (6-MSA).[5] The key enzymatic steps

are outlined below:

Formation of 6-Methylsalicylic Acid (6-MSA): The pathway begins with the synthesis of 6-

MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA, a reaction

catalyzed by the polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS).

Decarboxylation to m-Cresol: 6-MSA is then decarboxylated to form m-cresol by the enzyme

6-methylsalicylate decarboxylase.

Hydroxylation to m-Hydroxybenzyl Alcohol: The aromatic ring of m-cresol is hydroxylated,

likely by a cytochrome P450 monooxygenase, to produce m-hydroxybenzyl alcohol.

Hydroxylation to Gentisyl Alcohol: A second hydroxylation event, also thought to be

catalyzed by a cytochrome P450 monooxygenase, converts m-hydroxybenzyl alcohol into

gentisyl alcohol.[5]

Acetyl-CoA + 3x Malonyl-CoA 6-Methylsalicylic Acid (6-MSA)6-MSAS m-Cresol

6-Methylsalicylate
Decarboxylase m-Hydroxybenzyl Alcohol

Cytochrome P450
Monooxygenase Gentisyl Alcohol

Cytochrome P450
Monooxygenase

Click to download full resolution via product page

Fungal biosynthetic pathway of Gentisyl alcohol from 6-MSA.

Production Yields
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While numerous studies have reported the isolation of gentisyl alcohol from fungal cultures,

specific quantitative yield data (e.g., in mg/L) from fungal fermentations are not extensively

documented in the available literature. However, a study on the heterologous production of

gentisyl alcohol in engineered Escherichia coli reported a final titer of 30.1 mg/L.[4][11] This

suggests that with optimization of fermentation conditions and metabolic engineering of

producing fungal strains, higher yields may be achievable.

Biological Activities and Quantitative Data
Gentisyl alcohol exhibits a broad spectrum of biological activities, making it a promising

candidate for further investigation in drug development.

Table 3: Summary of Biological Activities and IC₅₀
Values of Gentisyl Alcohol and Its Derivatives
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Biological
Activity

Target/Assay Compound IC₅₀ Value Reference(s)

Anticancer

HL-60 (Human

promyelocytic

leukemia)

Gentisyl alcohol

derivatives
5–65 µM [7]

MOLT-4 (Human

acute

lymphoblastic

leukemia)

Gentisyl alcohol

derivatives
5–65 µM [7]

BEL-7402

(Human

hepatoma)

Gentisyl alcohol

derivatives
5–65 µM [7]

A-549 (Human

lung carcinoma)

Gentisyl alcohol

derivatives
5–65 µM [7]

ES2 (Human

ovarian cancer)
Gentisyl alcohol

Not specified, but

inhibits

proliferation

[3][5]

OV90 (Human

ovarian cancer)
Gentisyl alcohol

Not specified, but

inhibits

proliferation

[3][5]

Antioxidant
DPPH radical

scavenging

Gentisyl alcohol

derivatives
2.6–8.5 µM [7]

Antimalarial

Plasmodium

falciparum

Dihydroorotate

Dehydrogenase

(PfDHODH)

Gentisyl alcohol 3.4 µM [8]

Plasmodium

falciparum

Dihydroorotate

Dehydrogenase

(PfDHODH)

Homogentisic

acid (analogue)
47.6 µM [8]
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Antifungal
Colletotrichum

gloeosporioides
Gentisyl alcohol

Effective

antagonism

observed

[9][10]

Mechanism of Action in Cancer: Inhibition of the
PI3K/AKT Signaling Pathway
One of the key mechanisms underlying the anticancer activity of gentisyl alcohol is its ability

to modulate intracellular signaling pathways. In human ovarian cancer cells (ES2 and OV90),

gentisyl alcohol has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT signaling

pathway.[3][5] This pathway is crucial for cell survival, proliferation, and growth, and its

dysregulation is a common feature of many cancers. By inhibiting the phosphorylation of key

downstream effectors of this pathway, such as AKT, P70S6K, and S6 proteins, gentisyl
alcohol can induce apoptosis and inhibit the proliferation of cancer cells.[3]
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Inhibition of the PI3K/AKT signaling pathway by Gentisyl alcohol.
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Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and bioactivity

assessment of gentisyl alcohol from fungal sources.

Fungal Fermentation and Extraction
Fungal Culture: Inoculate the desired fungal strain (e.g., Phoma herbarum) into a suitable

liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.

Incubation: Incubate the flasks on a rotary shaker at a specified temperature (e.g., 25-28 °C)

and agitation speed (e.g., 150-200 rpm) for a designated period (e.g., 14-21 days) to allow

for fungal growth and metabolite production.

Extraction: After incubation, separate the fungal mycelium from the culture broth by filtration.

Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of a suitable organic

solvent, such as ethyl acetate, three times.

Solvent Evaporation: Combine the organic layers and evaporate the solvent under reduced

pressure using a rotary evaporator to obtain the crude extract.

Purification of Gentisyl Alcohol
Silica Gel Column Chromatography: Subject the crude extract to column chromatography on

a silica gel column.

Elution: Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl

acetate, with increasing polarity.

Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography

(TLC) to identify the fractions containing gentisyl alcohol.

Further Purification: Pool the fractions containing the target compound and subject them to

further purification steps, such as Sephadex LH-20 column chromatography or preparative

High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable

deuterated solvent (e.g., CDCl₃ or CD₃OD). Acquire ¹H and ¹³C NMR spectra on a high-field

NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry (MS): Analyze the purified compound using a mass spectrometer, such

as an Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS)

instrument, to determine its molecular weight and fragmentation pattern.

Bioactivity Assays
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl

(DPPH) in methanol.

Sample Preparation: Prepare a series of dilutions of the test compound (gentisyl alcohol) in
methanol.

Reaction: Add a specific volume of the DPPH solution to each dilution of the test compound.

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a

spectrophotometer.

Calculation: Calculate the percentage of radical scavenging activity using the formula: %

Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of

the DPPH solution without the sample, and A_sample is the absorbance of the DPPH

solution with the sample. The IC₅₀ value is the concentration of the sample that inhibits 50%

of the DPPH radicals.[12][13]

Cell Seeding: Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at a suitable density

and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of gentisyl alcohol for a specified

period (e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals
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by viable cells.

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO,

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Calculation: Determine the cell viability as a percentage of the control (untreated cells) and

calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell

growth.[14]

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it. While the medium is

still molten, add the test compound (gentisyl alcohol) at different concentrations to create

"poisoned" media. Pour the media into sterile Petri plates. A control plate should be prepared

with the solvent used to dissolve the compound.[4][15]

Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from a young, actively growing

culture of C. gloeosporioides at the center of each plate.[4]

Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25-28 °C) for

several days.[4]

Measurement: Measure the radial growth of the fungal colony in both the control and treated

plates.

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: %

Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the

control plate, and T is the average diameter of the fungal colony in the treated plate.[4]

Experimental Workflow
The discovery and characterization of gentisyl alcohol as a fungal metabolite typically follow a

systematic workflow, as depicted in the diagram below. This workflow integrates fungal

cultivation, chemical analysis, and biological screening to identify and validate bioactive natural

products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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